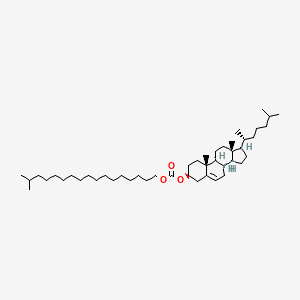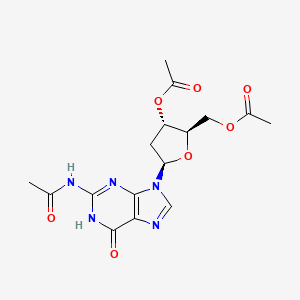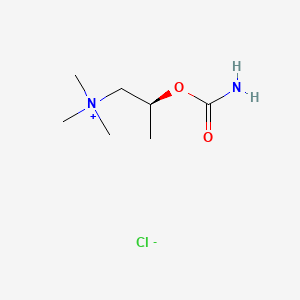
(2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of quaternary ammonium salts often involves the alkylation of tertiary amines or the use of ammonium salts in reactions with various reagents. For example, a novel hydrochloride quaternary ammonium salt was synthesized via acetylation and esterification using L-carnitine and cinnamic acid, illustrating a method that might be adaptable for the synthesis of the compound (Gongduan Xiao, 2008).
Molecular Structure Analysis
The molecular structure of quaternary ammonium compounds can be determined using techniques like single-crystal X-ray diffraction, as demonstrated in the synthesis of a related quaternary ammonium salt. This method revealed a conjugated system with a reverse olefin structure, providing insights into the spatial arrangement and electronic configuration of these compounds (Gongduan Xiao, 2008).
Chemical Reactions and Properties
Quaternary ammonium salts participate in a variety of chemical reactions, including those useful in organic synthesis. For instance, carbamic acid esters have been used as ammonia equivalents in palladium-catalyzed amination of aryl halides, highlighting the reactivity of carbamate functionalities in forming new carbon-nitrogen bonds (D. Mullick et al., 2010).
Aplicaciones Científicas De Investigación
Solubility and Stability in Aqueous Solutions
Research shows that certain derivatives of (2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride, like 1-DPAQCl, exhibit high solubility in water due to intramolecular hydrogen bonds. This property is significant for applications in aqueous organic redox flow batteries (AORFBs), where high solubility is essential for high volume capacity and energy density (Xia et al., 2021).
Enantiomer Separation and Synthesis
The compound has been used in the enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile, leading to the synthesis of compounds like (R)-carnitine hydrochloride. This showcases its utility in the synthesis of biologically active compounds (Kamal et al., 2007).
Crystal Structure Analysis
The crystal structure of related compounds has been extensively studied, providing insights into the molecular arrangements and interactions that are critical for understanding the chemical behavior and potential applications of such compounds (Xiao, 2008).
Conformational Analyses
Conformational analyses of derivatives of (2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride have been conducted to understand their structural properties in different environments. This research aids in the development of new drugs and materials by providing a deeper understanding of molecular behavior (Nitek et al., 2020).
Supramolecular Architecture
Studies on the supramolecular architectures of derivatives highlight the potential of these compounds in the development of new materials with specific properties, like anticonvulsants (Żesławska et al., 2018).
Nanoparticle Synthesis
Research into the synthesis of cross-linked cationic surfactant nanoparticles using compounds like QACLE (which includes derivatives of (2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride) has been carried out. These nanoparticles have applications in environmental sciences, particularly in removing anions from water (Chen et al., 2017).
Propiedades
IUPAC Name |
[(2S)-2-carbamoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRMYXBSBOVVBH-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[N+](C)(C)C)OC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669846 | |
| Record name | (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
CAS RN |
944538-50-5 | |
| Record name | (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





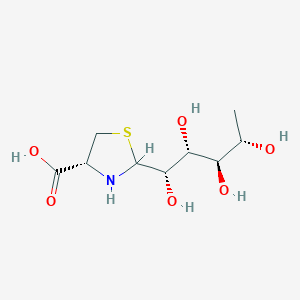
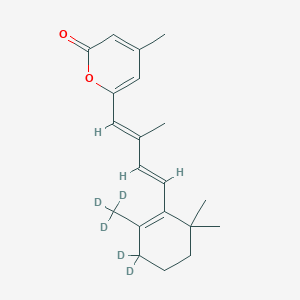
![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)

